2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
The compound “2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a complex organic molecule featuring multiple functional groups, including sulfanyl, oxa, thia, and diazatricyclo structures. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tricyclic core, introduction of the sulfanyl groups, and final acetamide formation. Typical synthetic routes might include:
Formation of the tricyclic core: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of sulfanyl groups: Thiolation reactions using reagents like thiols or disulfides in the presence of catalysts.
Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production would require optimization of these steps for scalability, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The tricyclic core may be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon under hydrogen gas.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tricyclic cores.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide: is unique due to its specific combination of functional groups and tricyclic structure.
Similar compounds: Other tricyclic compounds with sulfanyl and acetamide groups, such as certain antibiotics or anticancer agents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H25N3O2S3 |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O2S3/c1-5-22(3)10-15-16(11-27-22)30-20-18(15)19(24-21(25-20)28-4)29-12-17(26)23-14-8-6-7-13(2)9-14/h6-9H,5,10-12H2,1-4H3,(H,23,26) |
InChI Key |
DSYJTYHYHROCTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)NC4=CC=CC(=C4)C)C |
Origin of Product |
United States |
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